XL999 - 921206-68-0

XL999

Catalog Number: EVT-8201367
CAS Number: 921206-68-0
Molecular Formula: C26H28FN5O
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XL999 has the potential to provide benefit to patients with lung cancer and acute myelogenous leukemia. XL999 is a new chemical entity that inhibits a spectrum of receptor tyrosine kinases (RTKs) with growth promoting and angiogenic properties, including FGFR 1/3, PDGFRα/β, VEGFR2/KDR, KIT, and FLT3. XL999 also inhibits FLT4 and SRC. XL999 has the potential to prevent tumor growth — both directly by a novel effect on tumor cell proliferation and indirectly through inhibition of the host angiogenic response. XL999 induces a cell-cycle block by a mechanism distinct from those previously identified and exhibits broad antitumor activity in xenograft models.
FGFR/VEGFR/PDGFR/FLT3/SRC Inhibitor XL999 is a small molecule inhibitor of numerous tyrosine kinases (TKs) including fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), FMS-related tyrosine kinase 3 (FLT3), and SRC, with potential antineoplastic activity. Upon administration, XL999 binds to and inhibits the activity of these TKs, thereby preventing both the activation of downstream signaling pathways and the proliferation of tumor cells overexpressing these TKs. FGFR, VEGFR, PDGFR, FLT-3, and SRC are upregulated in a variety of cancer cell types and play key roles in tumor cell proliferation, angiogenesis, and metastasis.
Source and Classification

XL999 was developed by Exelixis, Inc. and is designed specifically to target and inhibit the FLT3 receptor, which plays a crucial role in hematopoiesis and is implicated in the pathogenesis of various hematological cancers. The compound's ability to selectively inhibit FLT3 makes it a valuable candidate for clinical trials aimed at treating patients with FLT3 mutations, which are found in approximately 30% of AML cases.

Synthesis Analysis

The synthesis of XL999 involves several key steps that utilize various chemical reactions to construct its molecular framework. The synthesis typically follows a multi-step process, which may include:

  1. Formation of the Core Structure: The initial step often involves the condensation of specific aromatic precursors to form the core quinazoline structure.
  2. Substitution Reactions: Subsequent steps involve introducing various substituents onto the quinazoline ring through electrophilic aromatic substitution or nucleophilic attack, allowing for the fine-tuning of the compound's pharmacological properties.
  3. Final Modifications: The final steps may include protecting group deprotection and functional group modifications to yield the final product with optimal activity against FLT3.

Detailed synthetic routes can vary based on patent filings and proprietary methods used by pharmaceutical companies .

Molecular Structure Analysis

XL999 has a complex molecular structure characterized by its quinazoline backbone. The molecular formula is typically represented as C16H18N4O2S, indicating:

  • Quinazoline Core: This bicyclic structure contributes to its biological activity by providing a scaffold for interaction with the FLT3 receptor.
  • Functional Groups: The presence of various functional groups, such as sulfonamide and amine moieties, enhances its solubility and binding affinity.

The three-dimensional conformation of XL999 is crucial for its interaction with target proteins. Molecular modeling studies suggest that specific orientations of substituents are essential for maximizing inhibitory activity against FLT3 .

Chemical Reactions Analysis

XL999 undergoes several chemical reactions that are critical for its efficacy as an inhibitor:

  1. Binding to FLT3: Upon administration, XL999 binds to the ATP-binding site of the FLT3 receptor, inhibiting its kinase activity.
  2. Receptor Internalization: The binding triggers internalization of the receptor-ligand complex, leading to downstream signaling inhibition.
  3. Metabolic Pathways: In vivo studies indicate that XL999 may be metabolized through cytochrome P450 enzymes, resulting in various metabolites that could influence its pharmacokinetics and pharmacodynamics .
Mechanism of Action

The mechanism of action for XL999 primarily involves its role as an antagonist of FLT3 signaling pathways:

  • Inhibition of Tyrosine Kinase Activity: By binding to the active site of FLT3, XL999 prevents phosphorylation events that are critical for cell proliferation and survival.
  • Induction of Apoptosis: Inhibition leads to decreased survival signals in malignant cells, promoting apoptosis in FLT3-dependent leukemic cells.
  • Impact on Angiogenesis: Recent studies suggest that XL999 may also influence angiogenic pathways by modulating vascular endothelial growth factor signaling, although this requires further investigation .
Physical and Chemical Properties Analysis

XL999 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 318.41 g/mol.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are integral for its formulation into drug delivery systems and affect its bioavailability .

Applications

The primary application of XL999 lies in oncology:

  • Therapeutic Use: It is being explored as a targeted therapy for patients with AML harboring FLT3 mutations.
  • Clinical Trials: Various clinical trials are ongoing to assess its efficacy and safety profile compared to existing therapies.
  • Research Tool: Beyond therapeutic applications, XL999 serves as a valuable research tool for studying FLT3 signaling pathways and developing new therapeutic strategies against hematological malignancies.
Introduction to XL999 in Contemporary Research

Historical Context and Discovery of XL999

XL999 emerged during the early 2000s as part of a concerted effort to develop small-molecule kinase inhibitors targeting angiogenesis and tumor proliferation pathways. Its discovery aligned with the broader exploration of alkylquinoline and alkylquinazoline derivatives as kinase modulators, as evidenced by patent activity detailing synthetic intermediates for this chemical class [1]. Structurally, XL999 belongs to the quinazoline-based inhibitors, featuring substitutions that enable multi-kinase inhibition. Early preclinical studies positioned it as an inhibitor targeting vascular endothelial growth factor receptor (Vascular Endothelial Growth Factor Receptor), platelet-derived growth factor receptor (Platelet-Derived Growth Factor Receptor), and fibroblast growth factor receptor (Fibroblast Growth Factor Receptor), distinguishing it from first-generation selective kinase inhibitors. Its development reflected a shifting paradigm in oncology therapeutics toward agents capable of simultaneously disrupting multiple signaling nodes within tumor ecosystems.

Table 1: Key Structural Features of XL999 Class Inhibitors

Core StructureCommon SubstitutionsTarget Kinases
QuinazolineAlkoxy groups (e.g., methoxy, ethoxy)Vascular Endothelial Growth Factor Receptor, Platelet-Derived Growth Factor Receptor
QuinolineHeteroaryl appendages (e.g., pyrrolidinyl, piperazinyl)Fibroblast Growth Factor Receptor, FMS-like tyrosine kinase 3

Academic Significance and Knowledge Gaps in XL999 Research

The academic significance of XL999 lies in its role as a prototype for understanding the therapeutic potential and limitations of multi-kinase inhibition. Early studies demonstrated its ability to suppress angiogenesis and tumor growth in xenograft models by concurrently targeting Vascular Endothelial Growth Factor Receptor, Platelet-Derived Growth Factor Receptor, and Fibroblast Growth Factor Receptor signaling—pathways critical for endothelial cell survival, pericyte recruitment, and stromal interactions [1] [4]. However, significant knowledge gaps persist:

  • Resistance Mechanisms: Research on analogous kinase inhibitors reveals that compensatory upregulation of non-targeted kinases (e.g., FYN, NEK9) following treatment can diminish efficacy [3]. Whether XL999 induces similar adaptive kinome reprogramming remains underexplored.
  • Tumor Microenvironment Interactions: XL999’s impact on bone marrow stromal cells and cytokine networks within the tumor niche is poorly characterized. The Advances in Biology and Therapy of Multiple Myeloma highlights that effective kinase targeting requires disrupting tumor-stromal crosstalk, a dimension lacking in XL999 studies [4].
  • Pharmacodynamic Heterogeneity: Variability in target inhibition across tumor types and dose levels has not been systematically mapped, obscuring optimal biomarker strategies for patient stratification.

These gaps underscore the need for multi-omics approaches to define XL999’s mechanism-of-action spectra and de novo resistance factors.

Theoretical Frameworks Guiding XL999 Investigations

Current XL999 research is guided by three interconnected theoretical frameworks:

  • Kinome Reprogramming Theory: Postulates that cancer cells evade targeted inhibitors via dynamic kinome adaptation. Studies on bromodomain inhibitors (e.g., JQ1) reveal treatment-induced overexpression of kinases like FYN tyrosine kinase, NEK9 serine/threonine kinase, and ADCK5 (an atypical kinase) [3]. This framework informs investigations into whether XL999 efficacy could be enhanced by co-targeting compensatory kinases upregulated in response to its primary inhibition.

  • Stromal Co-targeting Principle: Draws from the understanding that tumor-microenvironment interactions confer drug resistance. The text Advances in Biology and Therapy of Multiple Myeloma emphasizes that agents like bortezomib or lenalidomide exert efficacy partly by disrupting protective stromal signaling [4]. XL999’s multi-kinase profile suggests potential for similar stromal modulation, though empirical validation is lacking.

  • Systems Pharmacology: Utilizes computational modeling to predict XL999’s polypharmacology. By mapping its interaction networks across the kinome, this framework aims to distinguish on-target effects (e.g., anti-angiogenic activity via Vascular Endothelial Growth Factor Receptor) from off-target effects that may contribute to toxicity or unexpected efficacy.

Table 2: Research Frameworks and Implications for XL999 Development

FrameworkCore TenetXL999 Research Application
Kinome ReprogrammingAdaptive kinase overexpression drives resistanceScreen for XL999-induced kinase upregulation; design rational combinations
Stromal Co-targetingTumor-stroma interactions shield cancer cellsAssess XL999 effects on stromal cytokine secretion and adhesion molecules
Systems PharmacologyHolistic mapping of drug-target interactionsPredict efficacy in molecularly defined subtypes using kinome activity profiles

These frameworks collectively steer XL999 research toward resolving its context-dependent efficacy and resistance biology, emphasizing combinatorial targeting and microenvironmental disruption as critical future directions.

Properties

CAS Number

921206-68-0

Product Name

XL999

IUPAC Name

(3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one

Molecular Formula

C26H28FN5O

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23-

InChI Key

DMQYDVBIPXAAJA-VHXPQNKSSA-N

SMILES

CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C

Canonical SMILES

CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C

Isomeric SMILES

CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.